molecular formula C13H14N2O4 B13936148 N-methyl quinolin-6-yl-methylamine oxalate

N-methyl quinolin-6-yl-methylamine oxalate

Cat. No.: B13936148
M. Wt: 262.26 g/mol
InChI Key: RHLKJMGCNYXATD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl quinolin-6-yl-methylamine oxalate involves the functionalization of the quinoline scaffold. Traditional synthetic routes for quinoline derivatives include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, typically involves large-scale synthesis using eco-friendly and safe reusable catalysts. Microwave and ultraviolet irradiation-promoted synthesis are also employed to achieve high yields under solvent-free reaction conditions .

Comparison with Similar Compounds

N-methyl quinolin-6-yl-methylamine oxalate can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share similar pharmacological activities but differ in their specific molecular targets and pathways. For example, chloroquine is primarily used as an antimalarial drug, while camptothecin is known for its anticancer properties .

List of Similar Compounds:
  • Chloroquine
  • Mepacrine
  • Camptothecin
  • Hydroquinine
  • Skimmianine
  • D-quinotoxine
  • Sanguinarine
  • Dictamnine

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N,N-dimethylquinolin-6-amine;oxalic acid

InChI

InChI=1S/C11H12N2.C2H2O4/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11;3-1(4)2(5)6/h3-8H,1-2H3;(H,3,4)(H,5,6)

InChI Key

RHLKJMGCNYXATD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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